Chloro(triphenylphosphine)gold
Overview
Description
Preparation Methods
Chloro(triphenylphosphine)gold can be synthesized through several methods:
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Reduction of Chloroauric Acid: : The most common method involves reducing chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in 95% ethanol. The reaction proceeds as follows: [ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ] This method yields this compound as a colorless solid .
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Thioether Complex Method: : Another method involves treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine .
Chemical Reactions Analysis
Chloro(triphenylphosphine)gold undergoes various chemical reactions, including:
Substitution Reactions: It can react with silver(I) salts of weakly coordinating anions (e.g., SbF₆⁻, BF₄⁻, TfO⁻) to generate a weakly bound Ph₃PAu–X complex, which is in equilibrium with the catalytically-active species [Ph₃PAu]⁺X⁻ in solution.
Transmetalation Reactions: It can undergo transmetalation with Grignard reagents to form methyl complexes such as Ph₃PAuMe.
Scientific Research Applications
Chloro(triphenylphosphine)gold has numerous applications in scientific research:
Catalysis: It is a popular precursor for cationic gold(I) catalysts used in organic synthesis, particularly in rearrangement reactions and cycloisomerization of enynes
Nanoparticle Synthesis: It is used in the generation of gold nanoparticles, which have applications in various fields, including medicine and electronics.
Biological Research: It has been studied for its antiproliferative activity against cancer cells, showing stronger activity against certain cancer cell lines compared to cisplatin.
Mechanism of Action
The mechanism of action of chloro(triphenylphosphine)gold involves its interaction with cellular components:
Comparison with Similar Compounds
Chloro(triphenylphosphine)gold can be compared with other similar gold(I) complexes:
Chloro(dimethylsulfide)gold(I): Similar to this compound, this compound is used in gold chemistry and can be synthesized by treating gold chloride with dimethyl sulfide.
Chloro(triethylphosphine)gold(I): This compound is another gold(I) complex with similar applications in catalysis and organic synthesis.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
Biological Activity
Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph₃P)AuCl. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. Its unique properties stem from the gold(I) center coordinated to a triphenylphosphine ligand, which influences its reactivity and interaction with biological systems.
Anticancer Properties
This compound(I) exhibits notable anticancer activity against various tumor cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms that differ from traditional chemotherapeutics like cisplatin. The following key findings summarize its biological activity:
- Cytotoxicity : Studies have demonstrated that this compound(I) shows stronger antiproliferative effects against human breast adenocarcinoma cells (MCF-7) compared to cisplatin. This is attributed to its ability to induce mitochondrial damage and activate apoptotic pathways, as evidenced by flow cytometry assays using Annexin V-FITC and Propidium Iodide .
- Mechanism of Action : The primary mechanism involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in cellular redox homeostasis. The inhibition of TrxR leads to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately apoptosis .
- Selectivity for Cancer Cells : Unlike many conventional drugs, this compound(I) preferentially accumulates in mitochondria, enhancing its selectivity for cancer cells over normal cells .
Summary of Research Findings
Case Study 1: In Vitro Assessment of Anticancer Activity
In a study assessing the anticancer potential of this compound(I), researchers evaluated its effects on various cancer cell lines including MCF-7 and HeLa cells. The results indicated that the compound exhibited significant cytotoxicity, leading to cell death primarily through apoptosis rather than necrosis. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptotic markers, revealing that this compound(I) was more effective than traditional chemotherapeutics in certain contexts .
Case Study 2: Mechanistic Insights into TrxR Inhibition
A detailed mechanistic study focused on the interaction between this compound(I) and thioredoxin reductase highlighted how the compound disrupts redox balance within cells. By binding to selenolate groups within TrxR, it effectively inhibits its activity, leading to increased oxidative stress and subsequent apoptosis in cancer cells. This study emphasizes the importance of understanding the biochemical pathways affected by gold complexes in developing targeted cancer therapies .
Properties
IUPAC Name |
gold(1+);triphenylphosphane;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AuClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931445 | |
Record name | Chloro(triphenylphosphine)gold | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14243-64-2 | |
Record name | Chloro(triphenylphosphine)gold | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14243-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(triphenylphosphine)gold | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(triphenylphosphine)gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Triphenylphosphine)gold(I) chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RF78267UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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